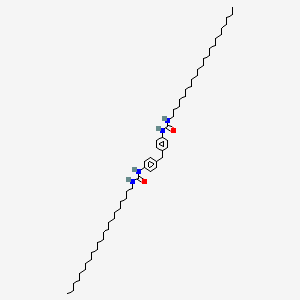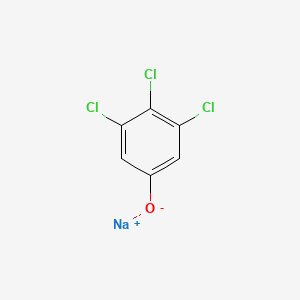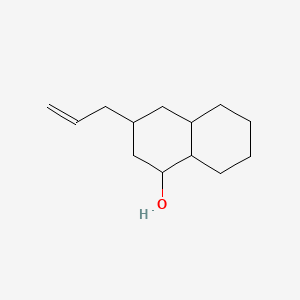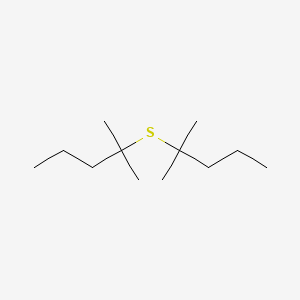
Di-tert-hexyl sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-hexyl sulphide is an organosulfur compound with the molecular formula C12H26S. It is characterized by the presence of two tert-hexyl groups attached to a sulfur atom. This compound is part of the larger family of sulfides, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-tert-hexyl sulphide can be synthesized through the reaction of tert-hexyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
2C6H13Cl+Na2S→(C6H13)2S+2NaCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted sulfides
Aplicaciones Científicas De Investigación
Di-tert-hexyl sulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of di-tert-hexyl sulphide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of electrons and the formation of intermediate species. The compound’s ability to undergo nucleophilic substitution also highlights its reactivity and versatility in chemical transformations.
Comparación Con Compuestos Similares
Di-tert-butyl sulphide: Similar in structure but with tert-butyl groups instead of tert-hexyl groups.
Di-tert-pentyl sulphide: Contains tert-pentyl groups.
Di-tert-octyl sulphide: Contains tert-octyl groups.
Uniqueness: Di-tert-hexyl sulphide is unique due to the specific steric and electronic effects imparted by the tert-hexyl groups. These effects influence its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, which can be advantageous in certain applications.
Propiedades
Número CAS |
94246-77-2 |
|---|---|
Fórmula molecular |
C12H26S |
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylpentan-2-ylsulfanyl)pentane |
InChI |
InChI=1S/C12H26S/c1-7-9-11(3,4)13-12(5,6)10-8-2/h7-10H2,1-6H3 |
Clave InChI |
IEEFWTULOQFBBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)SC(C)(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


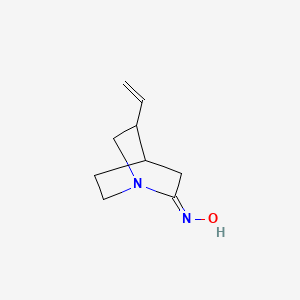
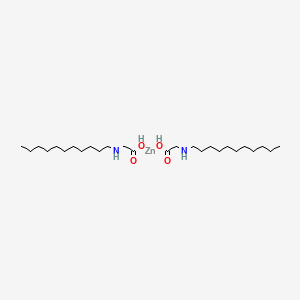

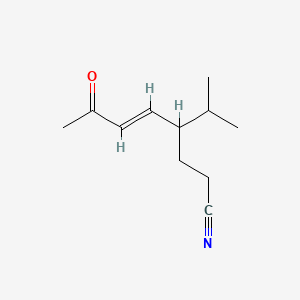
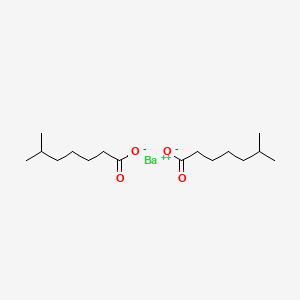
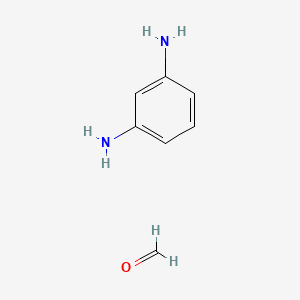
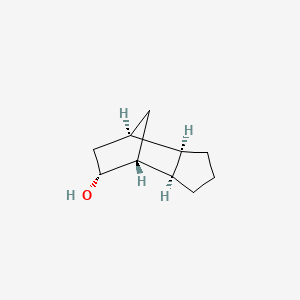
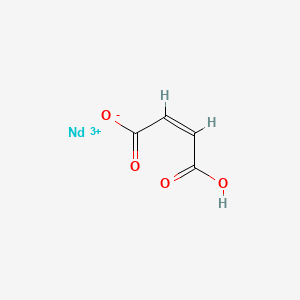

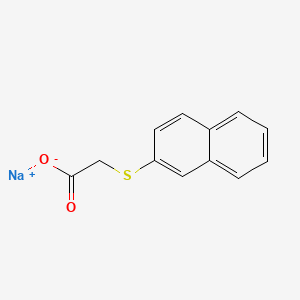
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
